Ethyl 4-[(5-hydroxypentyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate
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Overview
Description
Ethyl 4-[(5-hydroxypentyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core, a trifluoromethyl group at the 8-position, and an ethyl ester group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(5-hydroxypentyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Esterification: The ethyl ester group can be introduced through an esterification reaction using ethanol and a suitable acid catalyst.
Amination: The 5-hydroxypentylamino group can be introduced through a nucleophilic substitution reaction using 5-hydroxypentylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(5-hydroxypentyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
Ethyl 4-[(5-hydroxypentyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[(5-hydroxypentyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cellular receptors to influence cell signaling.
Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Ethyl 4-[(5-hydroxypentyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Quinoline-3-carboxylic acid: A simpler quinoline derivative without the trifluoromethyl and amino substituents.
8-Hydroxyquinoline: A quinoline derivative with a hydroxyl group at the 8-position.
Properties
IUPAC Name |
ethyl 4-(5-hydroxypentylamino)-8-(trifluoromethyl)quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N2O3/c1-2-26-17(25)13-11-23-16-12(7-6-8-14(16)18(19,20)21)15(13)22-9-4-3-5-10-24/h6-8,11,24H,2-5,9-10H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHGIIUPBSWTLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NCCCCCO)C=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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